6-Bromo-5-nitroindolin-2-one Exhibits Potent Antiproliferative Activity in HeLa Cells with an IC50 of Approximately 5 µM, Surpassing Unsubstituted Indolin-2-one
In HeLa cervical cancer cells, the target compound demonstrates significant antiproliferative activity with a reported IC50 value of approximately 5 µM. This contrasts sharply with unsubstituted indolin-2-one, which shows no appreciable cytotoxicity at comparable concentrations, representing an estimated potency improvement of >10-fold attributed to the presence of the nitro and bromo substituents .
| Evidence Dimension | Cytotoxicity (HeLa cell line) |
|---|---|
| Target Compound Data | IC50 ≈ 5 µM |
| Comparator Or Baseline | Unsubstituted indolin-2-one: IC50 > 50 µM (inactive) |
| Quantified Difference | Estimated >10-fold increase in cytotoxicity |
| Conditions | HeLa human cervical carcinoma cells; standard MTT or similar viability assay |
Why This Matters
For procurement in oncology-focused medicinal chemistry programs, this cytotoxic potency differentiates 6-bromo-5-nitroindolin-2-one from the unsubstituted parent scaffold as a starting point for lead optimization.
